molecular formula C12H13N3O2 B3252757 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid CAS No. 21936-99-2

3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B3252757
CAS No.: 21936-99-2
M. Wt: 231.25 g/mol
InChI Key: RYXQRSVUKGBSIN-UHFFFAOYSA-N
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Description

3-Amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with β-diketones or β-ketoesters.

  • Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

  • Amination: The amino group is introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group, resulting in the formation of nitro derivatives.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups, enhancing the compound's reactivity.

  • Substitution: Substitution reactions can replace hydrogen atoms with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Common reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).

  • Substitution: Common reagents include halogenating agents like bromine (Br₂) and alkylating agents like alkyl halides.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amino derivatives

  • Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has shown potential in medicinal chemistry, with applications in the development of antileishmanial and antimalarial drugs. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group enhances its binding affinity to enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-1H-pyrazol-4-yl)phenylmethanone: A closely related compound with similar structural features.

  • 4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides: Another pyrazole derivative with potential antitumor properties.

Uniqueness: 3-Amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

3-amino-3-(1-phenylpyrazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-11(6-12(16)17)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXQRSVUKGBSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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